molecular formula C20H16FN5O4S B2765364 N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847190-92-5

N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2765364
CAS No.: 847190-92-5
M. Wt: 441.44
InChI Key: QRMUUUIQZXEODZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5O4S and its molecular weight is 441.44. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

N-(2-fluorophenyl)-related compounds have been explored in the context of radiosynthesis for positron emission tomography (PET) imaging. A specific compound within this series, DPA-714, has been identified for its potential in imaging the translocator protein (18 kDa) using PET. This application is crucial in studying neuroinflammatory processes and could aid in the diagnosis and monitoring of neurological disorders (Dollé et al., 2008).

Neuroinflammation PET Imaging

Further research into pyrazolo[1,5-a]pyrimidines, closely related to N-(2-fluorophenyl) derivatives, has shown their effectiveness as ligands for the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker for neuroinflammatory processes. The study highlights the potential of these compounds in PET imaging for neuroinflammation, particularly in the context of diseases like Alzheimer's (Damont et al., 2015).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives, which are structurally similar to N-(2-fluorophenyl) compounds, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds have shown significant activity in this regard, indicating their potential application in pain management and inflammation control (Selvam et al., 2012).

Study of Peripheral Benzodiazepine Receptor

N-(2-fluorophenyl)-related compounds have been utilized in the synthesis and evaluation of various derivatives for studying the peripheral benzodiazepine receptor (PBR). This research is important for understanding PBR expression in neurodegenerative disorders and potentially developing treatments for these conditions (Fookes et al., 2008).

Building Blocks for Heterocyclic Compounds

Compounds with structural similarities to N-(2-fluorophenyl) have been utilized as building blocks in the synthesis of various heterocyclic compounds. These compounds are important for developing new molecules with potential biological activities, such as in drug discovery and development (Aniskova et al., 2017).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4S/c1-25-17-15(19(28)26(2)20(25)29)18(24-16(23-17)13-8-5-9-30-13)31-10-14(27)22-12-7-4-3-6-11(12)21/h3-9H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMUUUIQZXEODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=CC=C4F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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